

# discovery and synthesis of VU6024578

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Compound of Interest		
Compound Name:	VU6024578	
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An In-depth Technical Guide to the Discovery and Synthesis of VU6024578/BI02982816

### Introduction

**VU6024578**/BI02982816 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGlu1).[1][2][3] Its development was driven by the therapeutic potential of mGlu1 PAMs in treating the positive and cognitive symptoms of schizophrenia.[1][4] Research has indicated a genetic link between loss-of-function mutations in the GRM1 gene (encoding mGlu1) and schizophrenia.[1][2][4] Furthermore, mGlu1 PAMs have been shown to restore signaling in mutant receptors, inhibit dopamine release, and improve cognitive performance in preclinical models.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental data related to **VU6024578**.

# **Discovery and Chemical Optimization**

The discovery of **VU6024578** began with a high-throughput screening hit, VU0538160, which exhibited weak activity (EC50 > 10  $\mu$ M, 71% Glumax).[1][2][3] A subsequent chemical optimization program led to a significant improvement in functional potency by over 185-fold, culminating in the identification of **VU6024578**.[1][2][3]

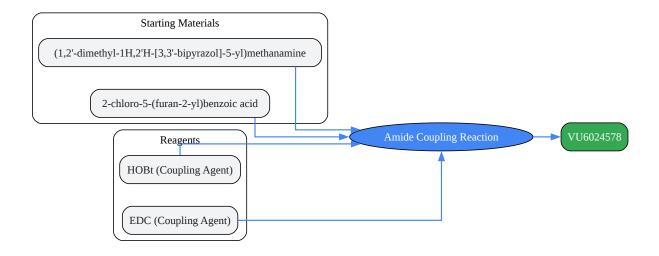
The optimization process involved systematic derivatization of the initial hit. Key structure-activity relationship (SAR) findings included the exploration of the eastern 2,5-disubstituted aromatic ring.[1][4] It was discovered that a 2-furanyl heterocycle was optimal for potency.[1][4] The optimization efforts also focused on improving pharmacokinetic properties to ensure central nervous system (CNS) penetration.[1][2]



# Synthesis of VU6024578

The synthesis of **VU6024578** is a multi-step process involving a key amide coupling reaction.[1] The general synthetic approach is outlined below.

## **Synthetic Workflow**



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Caption: Synthetic workflow for **VU6024578**.

# **Quantitative Data**

The following tables summarize the key in vitro and in vivo data for **VU6024578** and a key intermediate compound, 9k.

# **Table 1: In Vitro Potency and Efficacy**



Compound	Human mGlu1 EC50 (nM)	Human mGlu1 %Glumax	Rat mGlu1 EC50 (nM)	Rat mGlu1 %Glumax
VU6024578	54	83	-	-
9k	51	53	109	92

Data sourced from[1]

**Table 2: In Vitro Pharmacokinetic Properties** 

Compo und	Human fu	Rat fu	Rat Brain fu	Human CLhep (mL/min /kg)	Rat CLhep (mL/min /kg)	MDCK- MDR1 ER	Papp (x 10-6 cm/s)
VU60245 78	-	-	-	-	-	1.7	73
9k	0.036	0.022	0.021	19.8	63.7	-	-

Data sourced from[1]

Table 3: In Vivo Pharmacokinetic Properties (Rat)

Compound	Кр	Kp,uu
VU6024578	0.99	0.82

Data sourced from[1][2][3]

Table 4: In Vivo Efficacy in Preclinical Models

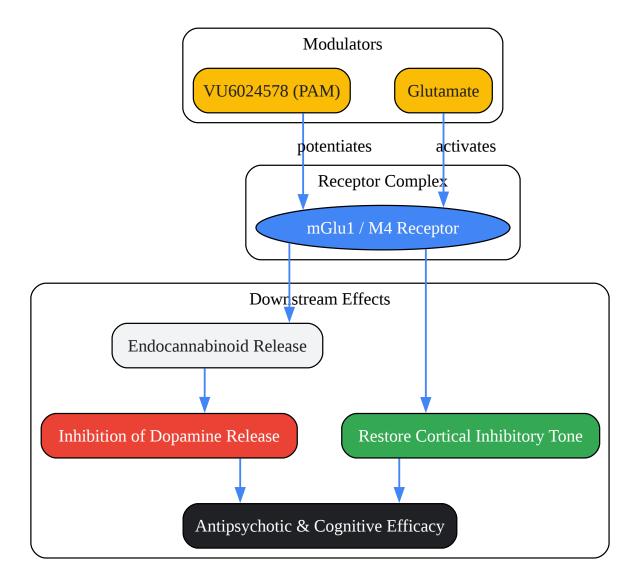
Model	Minimum Effective Dose (MED)
Amphetamine-Induced Hyperlocomotion	3 mg/kg, p.o.
MK-801 Induced Novel Object Recognition Disruption	10 mg/kg, p.o.



Data sourced from[1][2][3]

# **Signaling Pathway**

**VU6024578** acts as a positive allosteric modulator of mGlu1. The activation of mGlu1, a Gq-coupled receptor, is believed to exert its therapeutic effects through the modulation of downstream signaling cascades that ultimately impact dopamine release and cortical excitability. The antipsychotic effects of mGlu1 activation are dependent on the co-activation of the M4 muscarinic receptor.



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Caption: Proposed signaling pathway of VU6024578.

# **Experimental Protocols**

Detailed experimental protocols for the key in vivo studies are available in the supplementary information of the primary publication.[4][5] A summary of the methodologies is provided below.

## **Amphetamine-Induced Hyperlocomotion (Rat)**

This model assesses the potential antipsychotic activity of a compound by measuring its ability to reverse the hyperlocomotor effects of amphetamine.

- Animals: Male Sprague-Dawley rats are used.
- Acclimation: Animals are acclimated to the testing chambers.
- Dosing: VU6024578 is administered orally (p.o.) at varying doses.
- Amphetamine Challenge: After a set pre-treatment time, amphetamine (e.g., 0.75 mg/kg, s.c.) is administered to induce hyperlocomotion.
- Locomotor Activity Measurement: Locomotor activity is recorded using automated activity monitors that detect beam breaks.
- Data Analysis: The total number of beam breaks is compared between vehicle- and
   VU6024578-treated groups to determine the minimum effective dose (MED) that significantly reduces amphetamine-induced hyperlocomotion.

## **Novel Object Recognition (NOR) Task**

The NOR task evaluates cognitive function, specifically recognition memory.

- Animals: Rodents (e.g., rats) are used.
- Habituation: Animals are habituated to the testing arena in the absence of objects.
- Training (Familiarization) Phase: Animals are placed in the arena with two identical objects and the time spent exploring each object is recorded.



- Dosing: VU6024578 is administered. A cognitive disruptor, such as MK-801, is also administered to induce a deficit in recognition memory.
- Testing (Choice) Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the familiar versus the novel object is measured.
- Data Analysis: A discrimination index is calculated to assess preference for the novel object.
   An improvement in the discrimination index in the VU6024578-treated group compared to the vehicle group indicates cognitive enhancement.

### Conclusion

**VU6024578**/BI02982816 is a valuable in vivo tool compound for studying the selective activation of mGlu1.[1][2] Despite its promising efficacy in preclinical models of psychosis and cognition, the development of **VU6024578** as a clinical candidate was halted due to unanticipated adverse effects in dogs.[1][2][3] Nevertheless, the research leading to its discovery has provided significant insights into the therapeutic potential of mGlu1 PAMs and has guided the development of subsequent compounds. Further investigation into the nature of the adverse events observed with mGlu1 PAMs is warranted to determine if they are target-mediated or chemotype-specific.[6][7]

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